Almotriptan

Catalog No.
S518058
CAS No.
154323-57-6
M.F
C17H25N3O2S
M. Wt
335.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almotriptan

CAS Number

154323-57-6

Product Name

Almotriptan

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Solubility

Soluble in DMSO

Synonyms

Almogran, almotriptan, almotriptan malate, Axert

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Description

The exact mass of the compound Almotriptan is 335.1667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.6

Exact Mass

335.1667

LogP

1.6
1.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O4XL5SN61

Drug Indication

For the treatment of acute migraine headache in adults
FDA Label

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

Pharmacology

Almotriptan is a selective 5-hydroxytryptamine receptor subtype agonist indicated for the acute treatment of migraine attacks with or without aura in adults. Almotriptan is not intended for the prophylactic therapy of migraine or for use in the management of hemiplegic or basilar migraine. Almotriptan is an agonist for a vascular 5-hydroxytryptamine receptor subtype (probably a member of the 5-HT1D family) having only a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant affinity or pharmacological activity at 5-HT2, 5-HT3 or 5-HT4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1,; dopamine2; muscarinic, or benzodiazepine receptors. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that Almotriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of Almotriptan in humans.
Almotriptan is a sulfonamide triptan with extracerebral, intracranial vasoconstrictor activity. Almotriptan selectively binds to and activates serotonin 5-HT 1B and 1D receptors in the central nervous system (CNS), thereby causing extracerebral, intracranial blood vessel constriction. This may lead to pain relief from vascular headaches. Almotriptan may also relieve vascular headaches by preventing the release of vasoactive neuropeptides from perivascular trigeminal axons in the dura mater during a migraine, by reducing extravasation of plasma proteins, and by decreasing the release of other mediators of inflammation from the trigeminal nerve.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC05 - Almotriptan

Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Other CAS

154323-57-6
181183-52-8

Wikipedia

Almotriptan

Biological Half Life

3-4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Abbas Z, Marihal S. Gellan gum-based mucoadhesive microspheres of almotriptan for nasal administration: Formulation optimization using factorial design, characterization, and in vitro evaluation. J Pharm Bioallied Sci. 2014 Oct;6(4):267-77. doi: 10.4103/0975-7406.142959. PubMed PMID: 25400410; PubMed Central PMCID: PMC4231387.
2: Orlandini S, Pasquini B, Stocchero M, Pinzauti S, Furlanetto S. An integrated quality by design and mixture-process variable approach in the development of a capillary electrophoresis method for the analysis of almotriptan and its impurities. J Chromatogr A. 2014 Apr 25;1339:200-9. doi: 10.1016/j.chroma.2014.02.088. Epub 2014 Mar 12. PubMed PMID: 24656544.
3: Castagno E, Lupica M, Viola S, Savino F, Miniero R. Creatin-kinase elevation after accidental ingestion of almotriptan in an 18-month-old girl. Minerva Pediatr. 2014 Feb;66(1):95-7. PubMed PMID: 24608586.
4: Lavudu P, Rani AP, Divya C, Sekharan CB. High performance liquid chromatographic analysis of almotriptan malate in bulk and tablets. Adv Pharm Bull. 2013;3(1):183-8. doi: 10.5681/apb.2013.030. Epub 2013 Feb 7. PubMed PMID: 24312833; PubMed Central PMCID: PMC3846065.
5: Nirogi R, Ajjala DR, Kandikere V, Aleti R, Pantangi HR, Srikakolapu SR, Benade V, Bhyrapuneni G, Vurimindi H. LC-MS/MS method for the quantification of almotriptan in dialysates: application to rat brain and blood microdialysis study. J Pharm Biomed Anal. 2013 Jul-Aug;81-82:160-7. doi: 10.1016/j.jpba.2013.04.008. Epub 2013 Apr 16. PubMed PMID: 23666253.
6: Negro A, Lionetto L, D'Alonzo L, Casolla B, Marsibilio F, Vignaroli G, Simmaco M, Martelletti P. Pharmacokinetic evaluation of almotriptan for the treatment of migraines. Expert Opin Drug Metab Toxicol. 2013 May;9(5):637-44. doi: 10.1517/17425255.2013.783012. Epub 2013 Apr 9. PubMed PMID: 23570251.
7: Ravikumar K, Chandu BR, Challa BR, Chandrasekhar KB. Method development and validation of almotriptan in human plasma by HPLC tandem mass spectrometry: application to pharmacokinetic study. Sci Pharm. 2012 Jun;80(2):367-78. doi: 10.3797/scipharm.1112-01. Epub 2012 Feb 27. PubMed PMID: 22896823; PubMed Central PMCID: PMC3383208.
8: Bartolini M, Giamberardino MA, Lisotto C, Martelletti P, Moscato D, Panascia B, Savi L, Pini LA, Sances G, Santoro P, Zanchin G, Omboni S, Ferrari MD, Fierro B, Brighina F. Frovatriptan versus almotriptan for acute treatment of menstrual migraine: analysis of a double-blind, randomized, cross-over, multicenter, Italian, comparative study. J Headache Pain. 2012 Jul;13(5):401-6. doi: 10.1007/s10194-012-0455-4. Epub 2012 May 17. PubMed PMID: 22592864; PubMed Central PMCID: PMC3381066.
9: Oberhardt F, Fox AW. Oral sumatriptan and almotriptan--delimiting the MAOI effect. Headache. 2012 May;52(5):765-72. doi: 10.1111/j.1526-4610.2012.02113.x. Epub 2012 Mar 21. PubMed PMID: 22435741.
10: Nageswara Rao R, Guruprasad K, Gangu Naidu Ch, Raju B, Srinivas R. LC-ESI-MS/MS determination of in vivo metabolites of almotriptan in rat plasma, urine and feces: application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:44-51. doi: 10.1016/j.jchromb.2012.02.017. Epub 2012 Feb 20. PubMed PMID: 22406349.

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